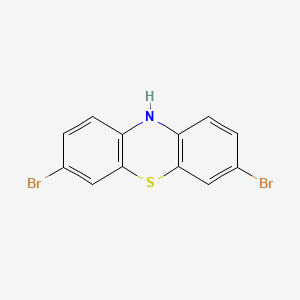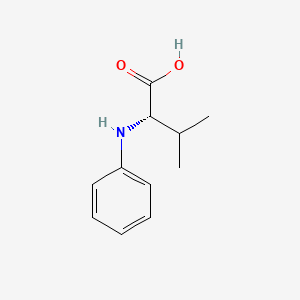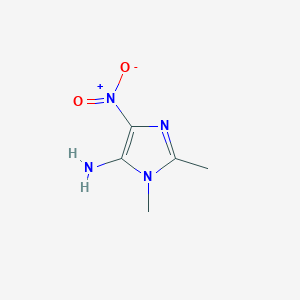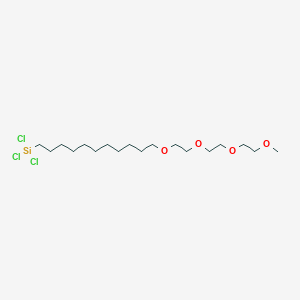
13,16,19,22-Tetraoxa-1-silatricosane, 1,1,1-trichloro-
描述
. This compound belongs to the family of organochlorosilanes and is characterized by its complex molecular structure, which includes multiple oxygen atoms and a silicon atom.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 13,16,19,22-Tetraoxa-1-silatricosane, 1,1,1-trichloro- typically involves the reaction of trichlorosilane with a polyether compound under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the gradual addition of the polyether to the trichlorosilane, followed by heating and stirring to ensure complete reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality 13,16,19,22-Tetraoxa-1-silatricosane, 1,1,1-trichloro- .
Types of Reactions:
Substitution Reactions: This compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups. Common reagents for these reactions include alcohols, amines, and thiols.
Hydrolysis: In the presence of water or moisture, 13,16,19,22-Tetraoxa-1-silatricosane, 1,1,1-trichloro- can hydrolyze to form silanols and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with other silanes or silanols to form siloxane bonds.
Common Reagents and Conditions:
Alcohols and Amines: Used in substitution reactions to replace chlorine atoms.
Water or Moisture: Facilitates hydrolysis reactions.
Catalysts: Such as acids or bases, are often used to accelerate these reactions.
Major Products Formed:
Silanols: Formed during hydrolysis.
Siloxanes: Formed during condensation reactions.
Substituted Silanes: Formed during substitution reactions.
科学研究应用
13,16,19,22-Tetraoxa-1-silatricosane, 1,1,1-trichloro- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biological molecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its unique chemical properties.
作用机制
The mechanism of action of 13,16,19,22-Tetraoxa-1-silatricosane, 1,1,1-trichloro- involves its ability to interact with various molecular targets through its reactive functional groups. The chlorine atoms can participate in substitution reactions, while the silicon-oxygen bonds can form stable complexes with other molecules. These interactions enable the compound to exert its effects in various applications, such as catalysis, material synthesis, and drug delivery.
相似化合物的比较
Methoxy(triethyleneoxy)undecyltrichlorosilane: Another organochlorosilane with similar properties and applications.
Trichlorosilane: A simpler organochlorosilane used as a precursor in the synthesis of more complex silanes.
Tetramethoxysilane: A related compound used in the production of silica-based materials.
Uniqueness: 13,16,19,22-Tetraoxa-1-silatricosane, 1,1,1-trichloro- is unique due to its complex molecular structure, which includes multiple oxygen atoms and a silicon atom. This structure imparts unique chemical properties, such as high reactivity and the ability to form stable complexes with other molecules. These properties make it particularly valuable in advanced material synthesis and scientific research.
属性
IUPAC Name |
trichloro-[11-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]undecyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37Cl3O4Si/c1-22-12-13-24-16-17-25-15-14-23-11-9-7-5-3-2-4-6-8-10-18-26(19,20)21/h2-18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOCPLDRWYXMFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCCCCCCCCCC[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37Cl3O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431745 | |
| Record name | 13,16,19,22-Tetraoxa-1-silatricosane, 1,1,1-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219641-32-4 | |
| Record name | 13,16,19,22-Tetraoxa-1-silatricosane, 1,1,1-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


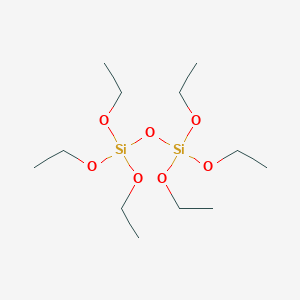
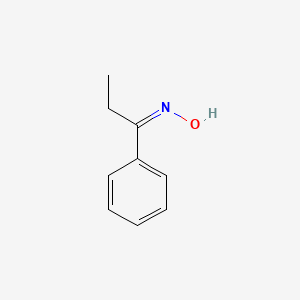
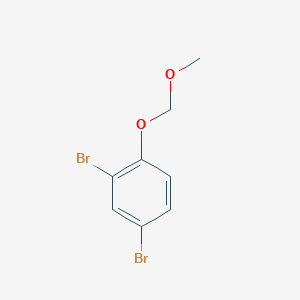

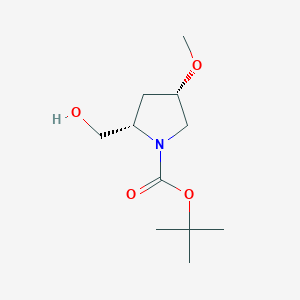
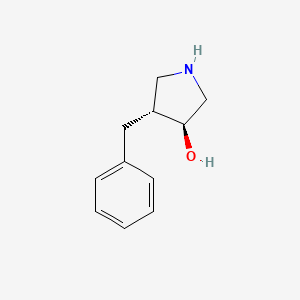
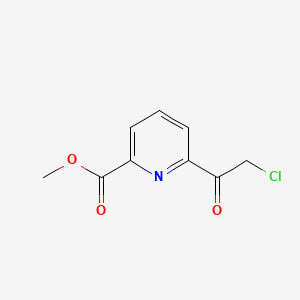
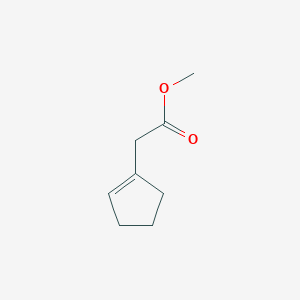
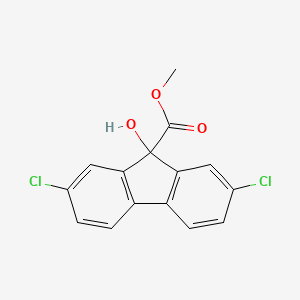
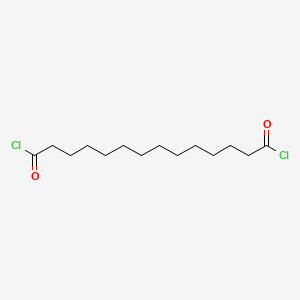
![N-[[acetyl(methyl)amino]-dimethylsilyl]-N-methylacetamide](/img/structure/B3049708.png)
